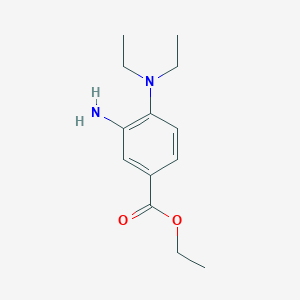

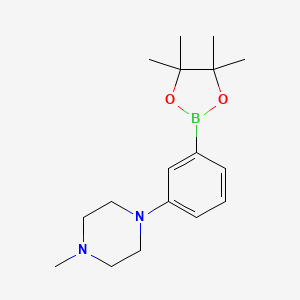

Ethyl 3-amino-4-(diethylamino)benzoate

Overview

Description

Ethyl 4-(dimethylamino)benzoate, also known as Et-PABA, is a hydrophilic polymer that can be used as a derivative of 4-aminobenzoate . It is primarily used as a photo-initiator with strong estrogenic activity and finds application as an ultraviolet filter in sunscreens .

Synthesis Analysis

Ethyl 4-dimethylaminobenzoate, a compound similar to the one you’re asking about, has been synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide . Another study describes the synthesis of a novel azo compound derived from ethyl-4-amino benzoate .Molecular Structure Analysis

The molecular structure of Ethyl 4-(dimethylamino)benzoate has been depicted in various sources . It is a benzoate ester, a tertiary amino compound, and an ethyl ester .Physical And Chemical Properties Analysis

Ethyl 4-(dimethylamino)benzoate is a white crystalline powder . Its molecular formula is C11H15NO2 and it has a molecular weight of 193.24 g/mol .Scientific Research Applications

Synthesis Technology Optimization :Ethyl 3-amino-4-(diethylamino)benzoate is synthesized using a hydrazine hydrate reduction method. This method provides a stable, simple, high-yield process, suitable for industrial production. Such synthesis technologies play a crucial role in the pharmaceutical and chemical industries for producing specific compounds efficiently and cost-effectively (Fang Qiao-yun, 2012).

Excited-State Dynamics in Solvents :The study of ethyl 4-(N,N-diethylamino)benzoate (DEAEB) in different solvents contributes to understanding the excited-state dynamics of such compounds. This knowledge is fundamental in fields like photochemistry and molecular electronics, where the behavior of molecules under light excitation is crucial (P. C. Weisenborn, A. Huizer, C. Varma, 1989).

Process-Related Impurities in Pharmaceuticals :Identifying and synthesizing impurities, like ethyl 3-amino-4-propoxybenzoate, in pharmaceuticals is crucial for quality control. This work is significant in ensuring the purity and safety of pharmaceutical products (Zixin Yang et al., 2020).

Optical Nonlinear Properties :Compounds derived from ethyl 4-amino benzoate have been studied for their nonlinear optical properties. These properties are significant for applications in optical technologies, like optical limiters and telecommunications (Hasanain A. Abdullmajed et al., 2021).

Hydrogen-Bonded Supramolecular Structures :The formation of hydrogen-bonded supramolecular structures in derivatives of ethyl 4-amino benzoate is important for understanding molecular interactions. Such insights are valuable in materials science and drug design (J. Portilla et al., 2007).

Antimicrobial Agents :Ethyl 4-amino benzoate derivatives have been evaluated for their potential as antimicrobial agents, contributing to the development of new drugs and treatments for bacterial and fungal infections (N. Desai, P. N. Shihora, D. Moradia, 2007).

Molecular Docking Studies :Molecular docking studies of compounds like ethyl 4-amino benzoate derivatives help in the development of drugs by understanding their interaction with biological targets. This is crucial in drug design and pharmacology (R. M. Shakir et al., 2020).

Cardiac Electrophysiological Activity :Research on N-substituted derivatives of ethyl 4-amino benzoate for their cardiac electrophysiological activity contributes to the development of new treatments for heart-related conditions (T. K. Morgan et al., 1990).

Gastroprotective Activity :Ethyl 4-amino benzoate derivatives have been studied for their gastroprotective activity, which is important for the development of treatments for gastric ulcers and other gastrointestinal disorders (M. F. Halabi et al., 2014).

Antibacterial and Computational Study :The synthesis and characterization of ethyl 4-amino-N-[2 (diethylamino)ethyl]benzamide complexes, along with their antibacterial activity and computational study, contribute to the field of medicinal chemistry and drug development (G. Mostafa et al., 2023).

Safety and Hazards

Ethyl 4-(dimethylamino)benzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

Mechanism of Action

Target of Action

Ethyl 3-amino-4-(diethylamino)benzoate, also known as Ethyl 4-dimethylaminobenzoate, is a derivative of 4-aminobenzoate . It is primarily used as a photo-initiator , which means its primary targets are the molecules that absorb light and initiate a photochemical reaction.

Mode of Action

As a photo-initiator, this compound absorbs light and undergoes a chemical reaction to produce free radicals . These free radicals can then initiate a polymerization process . The compound has a strong estrogenic activity , which suggests it may interact with estrogen receptors, but this needs further investigation.

Biochemical Pathways

As a photo-initiator, it plays a crucial role in the polymerization process . The free radicals it generates can trigger a series of reactions leading to the formation of polymers.

Pharmacokinetics

It is known to be soluble in chloroform and methanol , suggesting it may have good bioavailability in systems where these solvents are present.

Result of Action

The primary result of this compound’s action is the initiation of polymerization processes . This can lead to the formation of various types of polymers, depending on the other molecules present in the system. The compound’s estrogenic activity may also lead to effects at the molecular and cellular level, but more research is needed to understand these effects fully.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of light is crucial for its function as a photo-initiator . Additionally, the compound’s stability and reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals .

Properties

IUPAC Name |

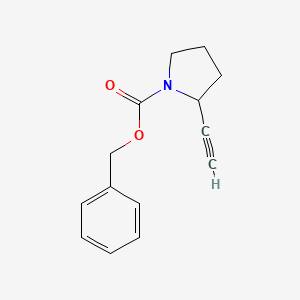

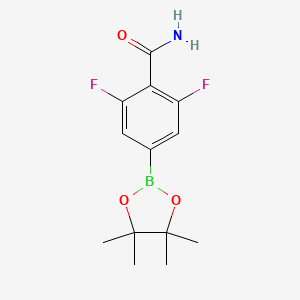

ethyl 3-amino-4-(diethylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-4-15(5-2)12-8-7-10(9-11(12)14)13(16)17-6-3/h7-9H,4-6,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRCWGQINZGGCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethenesulfonamide,N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B1397204.png)

![2-methyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one](/img/structure/B1397210.png)